(4-Methylthiazol-5-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
(4-methyl-1,3-thiazol-5-yl)-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4O2S/c1-6-8(22-5-16-6)10(20)19-3-2-7(4-19)9-17-11(21-18-9)12(13,14)15/h5,7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTZHDXJIVWJBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCC(C2)C3=NOC(=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-Methylthiazol-5-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone (CAS Number: 2034352-40-2) is a synthetic molecule that combines a thiazole moiety with a pyrrolidine and oxadiazole structure. This hybrid structure has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-cancer and anti-microbial research.
The molecular formula of this compound is with a molecular weight of 332.30 g/mol. Its structural components include:
- A thiazole ring , known for its versatile biological activities.
- A pyrrolidine ring , which often contributes to the pharmacological profile of compounds.
- A trifluoromethyl group , which enhances lipophilicity and biological activity.
Biological Activity Overview
The biological activities of the compound have been evaluated through various studies, focusing on its anti-tumor and anti-microbial properties.
Anti-Cancer Activity
Recent studies have highlighted the potential of thiazole derivatives in cancer therapy. The presence of the thiazole moiety in this compound suggests possible cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown significant activity against human glioblastoma and melanoma cells, with IC50 values ranging from 10 to 30 µM .
Table 1: Summary of Anti-Cancer Activity
| Compound Type | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Thiazole Derivative | Human Glioblastoma U251 | 10 - 30 | |
| Thiazole Derivative | Human Melanoma WM793 | <20 | |
| Pyrrolidine-Thiazole Hybrid | Various Cancer Lines | <100 |
Anti-Microbial Activity
Thiazoles are also recognized for their anti-microbial properties. The compound's ability to inhibit bacterial growth was investigated in vitro against several strains, including drug-resistant bacteria. The incorporation of the trifluoromethyl group is believed to enhance its effectiveness by increasing membrane permeability and interaction with bacterial enzymes.
Table 2: Summary of Anti-Microbial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 32 µg/mL | |
| S. aureus | 16 µg/mL | |
| MRSA | 8 µg/mL |
Case Studies
- Case Study on Anti-Cancer Efficacy : A study conducted on a series of thiazole derivatives, including this compound, demonstrated enhanced cytotoxicity against breast cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
- Case Study on Anti-Microbial Properties : Another investigation focused on the anti-bacterial effects of thiazole-based compounds against multi-drug resistant strains. The results indicated that the compound exhibited significant inhibition at low concentrations, suggesting it could serve as a lead molecule for developing new antibiotics .
Scientific Research Applications
Case Studies and Research Findings
Research has demonstrated that thiazole derivatives possess notable anticonvulsant properties. For instance, compounds similar to the one have shown effective seizure protection in animal models, indicating potential therapeutic use for epilepsy and other seizure disorders.
- Study Example : A study involving thiazole-linked pyrrolidine analogues reported median effective doses (ED50) significantly lower than standard medications like ethosuximide, suggesting enhanced efficacy in seizure models .
Research Insights
Thiazole derivatives have been extensively studied for their anticancer properties. The integration of oxadiazole and thiazole moieties has been linked to increased cytotoxicity against various cancer cell lines.
- Data Table: Antitumor Activity
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 24a | HCT-15 (Colon) | 1.61 |
| 24b | MCF-7 (Breast) | 1.98 |
| 48e | MRSA | < MIC |
These compounds have demonstrated effectiveness against resistant strains of bacteria and various human cancer cells, highlighting their dual role as both anticancer and antimicrobial agents .
Efficacy Against Resistant Pathogens
The compound's structure suggests potential antimicrobial properties, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.
- Case Study : A recent synthesis of thiazole derivatives showed promising antibacterial activity against E. coli and B. cereus, with some compounds outperforming traditional antibiotics in vitro .
Synthesis Techniques
The synthesis of this compound involves multistep reactions that allow for the incorporation of various functional groups that enhance biological activity. Techniques such as Knoevenagel condensation and alkylation are commonly employed.
Structure-Activity Relationship
The SAR studies indicate that the presence of electron-withdrawing groups like trifluoromethyl significantly enhances the biological activity of thiazole derivatives, making them more potent against targeted diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with 1,2,4-Oxadiazole Moieties
The 5-(trifluoromethyl)-1,2,4-oxadiazole group is a critical structural feature shared with compounds like Example 76 from (patent), which incorporates a similar oxadiazole substituent (Table 1). Key comparisons include:
- Synthetic Methods : The target compound’s synthesis likely parallels ’s three-component cycloaddition for oxadiazole formation, though its pyrrolidine-thiazole linkage may require additional steps. In contrast, Example 76 employs transition-metal catalysis (Pd-based) for cross-coupling .
- Biological Implications: While Example 76’s chromenone core suggests kinase-targeted activity, the target compound’s thiazole-pyrrolidine scaffold may favor different targets, such as GPCRs or ion channels.
Comparison with 1,3,4-Oxadiazole Derivatives
describes 1,3,4-oxadiazoles with methyl-imidazolyl substituents, which differ from the target compound’s 1,2,4-oxadiazole isomer (Table 2).
- Bioactivity : 1,3,4-Oxadiazoles in exhibit analgesic effects, whereas 1,2,4-oxadiazoles (e.g., Example 76) are often associated with kinase or protease modulation .
Thiazole-Containing Analogues
describes 4-(1,3-benzothiazol-2-yl)pyrazol-3(2H)-ones , which share a thiazole-derived moiety but lack the oxadiazole-pyrrolidine framework (Table 3).
- Substituent Impact : The target compound’s 4-methylthiazole may reduce steric hindrance compared to bulkier benzothiazoles, enhancing solubility .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing (4-Methylthiazol-5-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the pyrrolidine-oxadiazole core via cyclization reactions under anhydrous conditions. Trifluoromethyl groups require specialized reagents like trifluoroacetic anhydride for incorporation .
- Step 2 : Coupling the 4-methylthiazole moiety using nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura). Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for solubility .
- Step 3 : Purification via column chromatography or recrystallization. Yield optimization often requires temperature control (e.g., reflux at 80–100°C) and inert atmospheres to prevent oxidation .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regiochemistry of the oxadiazole and thiazole rings. F NMR is essential for verifying trifluoromethyl group integrity .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ ion at ~420–450 m/z range) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the pyrrolidine ring .
Q. How do solvent choice and pH influence the compound’s stability during experiments?
- Methodological Answer :
- Solubility : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility for biological assays, while non-polar solvents (e.g., ethyl acetate) are used in extraction .
- Stability : The oxadiazole ring is pH-sensitive. Buffered solutions (pH 6–8) prevent hydrolysis, whereas acidic/basic conditions degrade the trifluoromethyl group .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer :
- Design of Experiments (DOE) : Vary temperature (60–120°C), solvent polarity (e.g., ethanol vs. acetonitrile), and catalyst loading (e.g., Pd/C for coupling steps) to identify optimal parameters .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield by 15–20% compared to conventional heating .
- In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize byproducts .
Q. How can computational methods predict biological activity and guide experimental design?
- Methodological Answer :
- Molecular Docking : Identify potential binding pockets in target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina. The trifluoromethyl group’s electronegativity enhances hydrophobic interactions .
- QSAR Models : Correlate substituent effects (e.g., methyl vs. trifluoromethyl) with activity trends. For example, trifluoromethyl groups improve metabolic stability but may reduce solubility .
Q. How should researchers address contradictory data in biological activity assays?
- Methodological Answer :
- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HepG2) to confirm IC values. Contradictions may arise from cell-specific uptake mechanisms .
- Metabolite Profiling : Use LC-MS to identify degradation products that might interfere with activity readings .
- Orthogonal Assays : Combine enzymatic inhibition assays (e.g., fluorescence-based) with phenotypic screening (e.g., apoptosis markers) to cross-validate results .
Q. What strategies enhance the compound’s bioavailability for in vivo studies?
- Methodological Answer :
- Prodrug Design : Modify the oxadiazole ring with ester groups to improve membrane permeability. Hydrolysis in vivo regenerates the active compound .
- Nanoparticle Encapsulation : Use liposomal carriers to enhance solubility and prolong half-life. Particle size (100–200 nm) and zeta potential (±30 mV) are critical for stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
